molecular formula C15H17N3O B13989789 1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 59661-62-0

1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B13989789
CAS No.: 59661-62-0
M. Wt: 255.31 g/mol
InChI Key: GSRIWNSWGSPUBC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

The synthesis of 1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the introduction of a nitrile group and subsequent cyclization can yield the desired compound. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules, often using acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:

    1H-Pyrrolo[2,3-b]pyridine: A simpler analog with similar core structure but different substituents.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Compounds with similar structural motifs but different functional groups and biological activities.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

59661-62-0

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H17N3O/c1-10-7-13(19)17-15-14(10)11(8-16)9-18(15)12-5-3-2-4-6-12/h7,9,12H,2-6H2,1H3,(H,17,19)

InChI Key

GSRIWNSWGSPUBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=CN2C3CCCCC3)C#N

Origin of Product

United States

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